Acridine-4-carboxylic acid is a derivative of acridine, characterized by the presence of a carboxylic acid functional group at the fourth position of the acridine ring. Its chemical formula is , and it has a molecular weight of 225.23 g/mol. This compound exhibits a yellow crystalline appearance and is soluble in various organic solvents such as dimethyl sulfoxide and dimethylformamide, while being less soluble in water .
These reactions highlight its potential for further functionalization, making it a versatile compound in organic synthesis.
Acridine-4-carboxylic acid and its derivatives have demonstrated significant biological activities. They are known for their roles as:
These properties underline the importance of acridine derivatives in pharmacology and molecular biology.
Several methods exist for synthesizing acridine-4-carboxylic acid:
These methods can yield high purity and good yields of acridine-4-carboxylic acid.
Acridine-4-carboxylic acid finds applications in various fields:
The versatility of this compound makes it valuable across different industries.
Research has shown that acridine-4-carboxylic acid interacts with nucleic acids through intercalation, affecting DNA structure and function. This interaction can lead to significant biological effects, including inhibition of replication processes which is particularly relevant for antiviral activity against viruses like Hepatitis C . Studies have also explored its interactions with various enzymes involved in DNA metabolism, enhancing our understanding of its potential therapeutic uses.
Acridine-4-carboxylic acid shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Acridine | Core structure | Antimicrobial, induces mutations |
Acridone | Carbonyl substitution | Anticancer activity |
Proflavine | Dimethylamino group | Strong antimicrobial properties |
9-Aminoacridine | Amino substitution | Antiviral and anticancer effects |
Uniqueness of Acridine-4-Carboxylic Acid: Unlike its analogs, acridine-4-carboxylic acid's carboxylic group enhances its solubility and reactivity, making it particularly effective in biological applications such as drug development and molecular probes .
This comprehensive overview illustrates the significance of acridine-4-carboxylic acid in both synthetic chemistry and biological research, highlighting its multifaceted roles and potential for further exploration in medicinal chemistry.
Acridine-4-carboxylic acid is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions as acridine-4-carboxylic acid, reflecting its structural composition of an acridine core with a carboxylic acid substituent at the fourth position. The compound is registered under Chemical Abstracts Service number 31327-97-6, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature includes 4-acridinecarboxylic acid, which represents an acceptable systematic naming convention used in various chemical literature. The molecular formula is established as C₁₄H₉NO₂, indicating fourteen carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 223.23 grams per mole.
The compound's molecular architecture consists of a planar tricyclic acridine system with an aromatic nitrogen-containing heterocycle fused to two benzene rings. The carboxylic acid functional group is positioned at carbon-4, creating a specific substitution pattern that influences both the electronic properties and reactivity of the molecule. The International Chemical Identifier designation is InChI=1S/C14H9NO2/c16-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,(H,16,17), providing a standardized structural representation. The corresponding InChI Key is NBIUCDPMOWCGIG-UHFFFAOYSA-N, facilitating rapid database searches and structural verification. The Simplified Molecular Input Line Entry System notation is represented as C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)O, offering a linear text-based structural description.
Crystallographic analysis of acridine-4-carboxylic acid has revealed detailed structural parameters essential for understanding its solid-state properties and intermolecular interactions. The compound exhibits a melting point range of 196-197 degrees Celsius, indicating strong intermolecular forces and thermal stability. X-ray diffraction studies have demonstrated that acridine derivatives, including acridine-4-carboxylic acid, adopt specific packing arrangements in the solid state, characterized by π-π stacking interactions between aromatic rings and hydrogen bonding networks involving the carboxylic acid functional groups. These crystallographic investigations have identified polymorphic behavior in acridine compounds, where different crystal forms can be obtained under varying crystallization conditions.
The crystal structure analysis reveals that acridine-4-carboxylic acid maintains planarity across the tricyclic acridine core, with the carboxylic acid group exhibiting typical bond lengths and angles consistent with aromatic carboxylic acids. Intermolecular hydrogen bonding patterns have been observed between the carboxylic acid proton and nitrogen atoms of adjacent acridine molecules, creating extended supramolecular assemblies. These structural features contribute to the compound's physical properties and influence its behavior in solution and solid phases. The crystallographic data also indicate that the compound can form various polymorphic structures depending on crystallization solvents and conditions, with template-assisted crystallization yielding distinct packing motifs.
Recent X-ray diffraction studies have provided high-resolution structural data for acridine-4-carboxylic acid derivatives bound to deoxyribonucleic acid molecules, revealing intercalation patterns and molecular recognition mechanisms. These studies demonstrate that acridine-4-carboxylic acid maintains its planar geometry upon intercalation, with the carboxylic acid group oriented toward the major groove of the deoxyribonucleic acid structure. The crystallographic analysis has also elucidated the role of the carboxylic acid functionality in stabilizing intermolecular complexes through specific hydrogen bonding interactions.
The tautomeric behavior of acridine-4-carboxylic acid represents a complex aspect of its chemical identity, involving equilibrium between different structural forms that can significantly impact its biological and chemical properties. Research has demonstrated that acridine derivatives can exist in multiple tautomeric forms, particularly involving the nitrogen atom in the heterocyclic ring system. In the case of acridine-4-carboxylic acid, the primary tautomeric equilibrium involves the amino and imino forms of the acridine core, where the nitrogen atom can exist in different protonation states depending on environmental conditions.
Spectroscopic studies using ultraviolet spectroscopy and quantum chemistry methods have revealed that the tautomeric equilibrium is influenced by solvent polarity, with polar solvents favoring specific tautomeric forms. The thione-thiol tautomerism observed in related acridine derivatives provides insight into the conformational flexibility of these compounds, where substituents can undergo structural rearrangements that affect the overall molecular geometry. Computational studies using Density Functional Theory and Hartree-Fock methods have characterized the relative energies of different tautomeric forms, providing quantitative data on the stability and interconversion barriers between conformational states.
The tautomeric behavior is particularly relevant when acridine-4-carboxylic acid interacts with metal ions or participates in coordination complexes. Studies have shown that coordination to metal centers can stabilize specific tautomeric forms that are not predominant in the free compound. The imino tautomeric form has been identified as biologically relevant, suggesting that tautomeric equilibria play crucial roles in determining the compound's activity and interaction patterns. Temperature-dependent nuclear magnetic resonance spectroscopy has provided additional evidence for conformational dynamics, revealing exchange processes between different molecular conformations on various timescales.